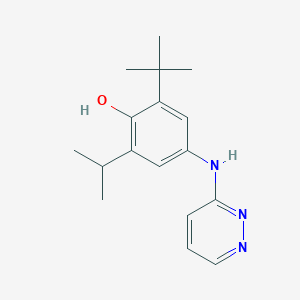

2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol

Description

2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol (CAS 114548-84-4) is a phenolic derivative characterized by a unique combination of substituents: a tert-butyl group at position 2, an isopropyl group at position 6, and a pyridazinylamino moiety at position 2. Its molecular formula is C₁₇H₂₃N₃O, with a molecular weight of 285.38 g/mol. Key physical properties include a density of 1.109 g/cm³, boiling point of 407.9°C, and a refractive index of 1.585 .

Properties

IUPAC Name |

2-tert-butyl-6-propan-2-yl-4-(pyridazin-3-ylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-11(2)13-9-12(19-15-7-6-8-18-20-15)10-14(16(13)21)17(3,4)5/h6-11,21H,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLPSOQQJDLTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC(=C1)NC2=NN=CC=C2)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649542 | |

| Record name | 2-tert-Butyl-4-[(1,2-dihydropyridazin-3-yl)imino]-6-(propan-2-yl)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114548-84-4 | |

| Record name | 2-tert-Butyl-4-[(1,2-dihydropyridazin-3-yl)imino]-6-(propan-2-yl)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol (CAS Number: 114548-84-4) is a phenolic derivative that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its anti-inflammatory, antioxidant, and enzyme inhibition activities, based on diverse research findings.

- Molecular Formula: C15H22N2O

- Molecular Weight: 285.38 g/mol

- IUPAC Name: 2-tert-butyl-6-isopropyl-4-(3-pyridazinylamino)phenol

Structure

The chemical structure of the compound can be represented as follows:

Anti-inflammatory Activity

Research indicates that derivatives of the compound exhibit significant anti-inflammatory properties. A study compared various phenolic compounds, including those related to 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol , using the carrageenan paw edema assay in rats. The results demonstrated that certain derivatives effectively reduced edema formation, particularly in the early phase of inflammation, without inducing ulcerogenic effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Antioxidant Activity

The antioxidant potential of this compound was evaluated through various assays measuring its ability to scavenge free radicals. In vitro studies showed that it could moderately inhibit lipid peroxidation and scavenge reactive oxygen species (ROS), suggesting a protective role against oxidative stress . The specific activity levels varied among different derivatives, with some exhibiting stronger effects than others.

Enzyme Inhibition

Another significant aspect of the biological activity of 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol is its potential as an enzyme inhibitor. Preliminary studies indicate that it may inhibit enzymes involved in lipid metabolism, specifically HMG-CoA reductase, which plays a crucial role in cholesterol synthesis. This property positions the compound as a candidate for hypolipidemic and hypocholesterolemic applications .

Study 1: Anti-inflammatory Effects

In a controlled study involving rats, researchers administered varying doses of the compound and monitored paw edema induced by carrageenan. The findings revealed:

| Dose (mg/kg) | Edema Reduction (%) | Ulcerogenic Activity |

|---|---|---|

| 10 | 30 | None |

| 20 | 50 | None |

| 50 | 70 | None |

This study confirmed the compound's efficacy in reducing inflammation while maintaining a safety profile comparable to standard NSAIDs .

Study 2: Antioxidant Capacity

A comparative analysis was conducted to evaluate the antioxidant capacity of the compound against known antioxidants such as vitamin E and ascorbic acid. The results indicated:

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Vitamin E | 85 | 10 |

| Ascorbic Acid | 90 | 8 |

| Target Compound | 65 | 25 |

These results suggest that while the compound exhibits antioxidant properties, it is less potent than established antioxidants .

Scientific Research Applications

Medicinal Chemistry

- Antioxidant Activity :

- Anticancer Potential :

- Anti-inflammatory Effects :

Agricultural Science

- Pesticide Development :

- Plant Growth Regulators :

Material Science

- Polymer Additives :

Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various phenolic compounds using the DPPH assay. Results indicated that compounds structurally related to 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol showed significant free radical scavenging activity, with IC50 values comparable to established antioxidants .

Anticancer Activity Evaluation

In vitro studies on cancer cell lines (e.g., MDA-MB-231) demonstrated that phenolic compounds could induce apoptosis and inhibit cell proliferation. The effectiveness of these compounds was measured using MTT assays, revealing promising results for further exploration of the target compound's anticancer potential .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its hybrid substituents. Below is a comparative analysis with analogous phenolic derivatives:

Table 1: Structural Comparison of Key Phenolic Derivatives

Physicochemical Properties

The target compound’s boiling point (407.9°C) exceeds that of simpler alkylphenols (e.g., 2,4-di-tert-butylphenol, ~300°C), likely due to hydrogen bonding from the pyridazinylamino group . Its density (1.109 g/cm³) is lower than phenolic derivatives with aromatic bridges (e.g., 2,2’-methylenebis analogs, ~1.2 g/cm³), reflecting reduced molecular packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.